molecular formula C23H23N7O5 B2850344 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate CAS No. 1351661-87-4

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate

Cat. No.: B2850344
CAS No.: 1351661-87-4
M. Wt: 477.481
InChI Key: TWKRZXNCWAFWHS-UHFFFAOYSA-N
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Description

The compound "(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate" is a heterocyclic hybrid molecule combining benzimidazole, piperazine, and triazole moieties. The benzimidazole group (1H-benzo[d]imidazol-2-yl) is linked via a methyl bridge to a piperazine ring, which is further connected to a 2-phenyl-1,2,3-triazole group through a methanone bridge. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical chemistry for improving bioavailability .

Key structural features:

  • Benzimidazole core: Known for its role in medicinal chemistry, particularly in targeting receptors and enzymes due to its planar aromatic structure and hydrogen-bonding capabilities.
  • Piperazine linker: A six-membered diamine ring that confers conformational flexibility and basicity, facilitating interactions with biological targets.
  • Triazole moiety: The 1,2,3-triazole group contributes to metabolic stability and participates in dipole-dipole interactions, often enhancing binding affinity.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O.C2H2O4/c29-21(19-14-22-28(25-19)16-6-2-1-3-7-16)27-12-10-26(11-13-27)15-20-23-17-8-4-5-9-18(17)24-20;3-1(4)2(5)6/h1-9,14H,10-13,15H2,(H,23,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKRZXNCWAFWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=NN(N=C4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine

Aromatic aldehydes react with o-phenylenediamine in the presence of N,N-dimethylformamide (DMF) and sulfur to form 1H-benzo[d]imidazole-2-yl derivatives. For example, benzaldehyde and o-phenylenediamine in DMF/sulfur at 110°C for 6 hours yield (1H-benzo[d]imidazol-2-yl)(phenyl)methanone in 78% yield.

Reaction Conditions :

Reagent Quantity Temperature Time Yield
o-Phenylenediamine 10 mmol 110°C 6 h 78%
Benzaldehyde 12 mmol
DMF/Sulfur 15 mL/1 g

Reduction to Benzimidazole-2-methanol

The methanone intermediate is reduced using sodium borohydride (NaBH4) in methanol to produce 1H-benzo[d]imidazole-2-methanol. Typical conditions involve stirring at 0°C for 2 hours, yielding 85–90% of the alcohol.

Preparation of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Phenyl azide and propiolic acid undergo CuAAC in the presence of copper(II) sulfate and sodium ascorbate. The reaction proceeds in aqueous tert-butanol at 25°C for 12 hours, yielding 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (92% yield).

Optimized Conditions :

  • Solvent : tert-Butanol/H2O (3:1)
  • Catalyst : CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%)
  • Temperature : 25°C

Assembly of Piperazine-Methanone Scaffold

Functionalization of Piperazine

1-(Chloromethyl)piperazine is reacted with 1H-benzo[d]imidazole-2-methanol in the presence of potassium carbonate (K2CO3) in acetonitrile. The nucleophilic substitution proceeds at 80°C for 8 hours, yielding 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine (74% yield).

Key Reaction Parameters :

Parameter Value
Base K2CO3 (2.5 equiv)
Solvent Acetonitrile
Reaction Time 8 hours

Acylation with Triazole Carboxylic Acid

The piperazine intermediate is acylated with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The reaction achieves 68% yield after purification by column chromatography.

Oxalate Salt Formation

The free base is dissolved in ethanol and treated with oxalic acid (1.1 equiv) at 60°C. Crystallization at 4°C affords the oxalate salt with >99% purity by HPLC.

Crystallization Data :

  • Solvent : Ethanol/H2O (9:1)
  • Recovery : 89%
  • Melting Point : 214–216°C

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, triazole-H), 7.85–7.20 (m, 9H, aromatic), 4.62 (s, 2H, CH2), 3.95–3.20 (m, 8H, piperazine).
  • HRMS (ESI+) : m/z 456.1921 [M+H]+ (calc. 456.1918).

Purity and Stability

  • HPLC Purity : 99.3% (C18 column, 0.1% TFA in H2O/MeCN).
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C.

Chemical Reactions Analysis

Types of Reactions

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and triazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing benzimidazole and triazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, derivatives of benzimidazole have been shown to inhibit tubulin polymerization, thus preventing mitosis in cancer cells .

Antimicrobial Properties

The piperazine ring in this compound contributes to its antimicrobial activity. Studies have demonstrated that piperazine derivatives can effectively combat various bacterial strains by disrupting their cellular processes . The incorporation of the triazole moiety further enhances this activity by interfering with fungal cell wall synthesis.

Neuropharmacological Effects

There is growing interest in the neuropharmacological potential of this compound. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders such as depression and anxiety .

Synthesis of Advanced Materials

The unique chemical structure allows for its use as a precursor in the synthesis of advanced materials. For example, it can be utilized in the production of polymers with specific mechanical and thermal properties. The incorporation of heterocycles like benzimidazole can enhance the thermal stability and mechanical strength of these materials .

Coatings and Films

The compound's properties make it suitable for developing coatings that require specific functionalities such as hydrophobicity or UV resistance. Research has shown that incorporating such compounds into coatings can improve durability and performance under environmental stressors .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined a series of benzimidazole derivatives, including those similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate). The results indicated significant cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another study focusing on piperazine derivatives, researchers tested the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed a strong correlation between the structural features of the compounds and their antimicrobial activity, suggesting that modifications similar to those found in (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate could enhance effectiveness.

Mechanism of Action

The mechanism of action of (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate involves its interaction with specific molecular targets. The benzimidazole and triazole rings can bind to enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Differences Pharmacological Relevance Reference
(4-((1H-Benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone oxalate Benzimidazole substitution (1-yl vs. 2-yl); piperidinyl Unreported (structural analogue)
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Piperazine substituted with phenethylamino-pyridine Dual histamine H1/H4 receptor ligand
4-(4-Arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones Pyrazolone-imidazolone hybrid Antimicrobial activity
(4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone Trifluoromethyl and pyridyl ether substituents Patent compound (unspecified use)

Key Observations :

  • Substitution Position: The target compound’s 2-yl benzimidazole substitution (vs.
  • Piperazine vs.
  • Triazole vs. Thiazole/Triazolyl Hybrids : Compounds in feature thiazole-linked triazoles, while the target compound’s 2-phenyltriazole may confer greater metabolic stability due to reduced susceptibility to oxidative metabolism.
Pharmacological Profiles

Table 2: Pharmacological Comparison

Compound Class Target/Activity Potency/IC50 (if available) Reference
Benzimidazole-piperazine hybrids (e.g., target compound) Potential histamine receptor modulation (inferred from ) Not reported
Pyrazolone-imidazolones Antimicrobial (Gram-positive bacteria) Moderate activity (MIC ~25 µM)
Patent compounds (e.g., ) Undisclosed (likely kinase or GPCR targets) N/A

Insights :

  • Unlike pyrazolone-imidazolones (), the benzimidazole-triazole scaffold may prioritize receptor binding over direct antimicrobial effects.
Physicochemical and Crystallographic Properties

Table 3: Physicochemical Comparison

Compound Solubility (Oxalate vs. Free Base) Crystallographic Data Reference
Target compound (oxalate salt) High (due to oxalate counterion) Likely triclinic/P¯I (inferred from )
Benzimidazole-piperidine analogue () Moderate (free base) Not reported
Thiazole-triazole hybrids () Low (DMF-solubilized) Triclinic, P¯I symmetry

Notes:

  • The oxalate salt form of the target compound likely enhances aqueous solubility compared to neutral analogues .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound comprises a 1H-benzo[d]imidazole core linked via a methyl group to a piperazine ring , which is further conjugated to a 2-phenyl-1,2,3-triazole moiety through a methanone bridge. The oxalate salt enhances solubility and crystallinity. Key implications:

  • The benzimidazole and triazole groups contribute to π-π stacking and hydrogen bonding, affecting receptor binding and stability .
  • The piperazine ring introduces conformational flexibility, potentially improving target engagement .
  • The oxalate counterion modifies solubility and bioavailability, critical for in vivo assays .

Q. What synthetic strategies are commonly employed to prepare this compound?

A multi-step approach is typically used:

Benzimidazole synthesis : Condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions .

Piperazine functionalization : Alkylation or nucleophilic substitution to attach the benzimidazole-methyl group .

Triazole incorporation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring .

Oxalate salt formation : Reaction with oxalic acid in polar solvents (e.g., ethanol) to improve crystallinity .
Critical parameters : Temperature control (<60°C for CuAAC), solvent polarity (DMF for coupling steps), and purification via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms regioselectivity of triazole formation and piperazine substitution patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and salt adducts .
  • HPLC/Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity for pharmacological assays .
  • X-ray crystallography : Resolves conformational ambiguities in the oxalate salt .

Advanced Research Questions

Q. How can researchers optimize the synthesis route to improve yield and scalability?

  • Stepwise optimization :
    • Replace CuAAC with strain-promoted azide-alkyne cycloaddition (SPAAC) to eliminate copper contamination .
    • Use microwave-assisted synthesis for benzimidazole formation (reduces reaction time by 50%) .
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane mixtures) for gram-scale production .
  • Yield tracking : Design of Experiments (DoE) to analyze solvent, catalyst load, and temperature interactions .

Q. How can contradictory bioactivity data across assays be resolved?

Contradictions may arise from:

  • Assay conditions : Differences in pH, ionic strength, or serum proteins (e.g., albumin binding) alter compound bioavailability .
  • Metabolic instability : Oxalate salt dissociation in vivo may reduce efficacy. Validate stability via liver microsome assays .
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies mitigate low aqueous solubility in preclinical studies?

  • Salt modification : Replace oxalate with more soluble salts (e.g., hydrochloride) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance permeability .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes or polymeric micelles .

Q. How can researchers resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?

  • Dynamic effects : Rotameric equilibria in the piperazine ring cause splitting. Analyze variable-temperature NMR to identify conformational locking .
  • Impurity identification : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers .
  • X-ray validation : Single-crystal X-ray diffraction resolves structural ambiguities .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding to histamine H1/H4 receptors .
  • QSAR modeling : Train models on analogues (e.g., piperazine derivatives) to predict affinity and selectivity .
  • MD simulations : Analyze piperazine ring flexibility and its impact on target engagement .

Q. How can metabolic instability be addressed during lead optimization?

  • Metabolite identification : Use LC-MS/MS to detect oxidative (e.g., CYP450-mediated) or hydrolytic degradation .
  • Structural shielding : Introduce electron-withdrawing groups (e.g., fluorine) on the benzimidazole to block oxidation .
  • Isotope labeling : 14C-labeled compound tracks metabolic pathways in hepatocyte assays .

Q. What experimental controls are critical for in vitro pharmacological assays?

  • Positive controls : Reference ligands (e.g., histamine for H1/H4 receptor studies) .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Counterion controls : Compare oxalate salt with free base to isolate salt-specific effects .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

IntermediateSynthetic StepKey Spectral DataReference
Benzimidazole-methyl precursorAlkylation of benzimidazole1H NMR (DMSO-d6): δ 4.25 (s, 2H, CH2)
Triazole-piperazine adductCuAAC reactionHRMS: m/z 423.1852 [M+H]+
Oxalate saltSalt formationXRD: Monoclinic, P21/c space group

Q. Table 2. Common Assay Conditions for Bioactivity Studies

Assay TypeBufferIncubation TimeKey ControlsReference
H1 Receptor BindingTris-HCl (pH 7.4)60 minCetirizine (IC50 reference)
Metabolic StabilityLiver microsomes (pH 7.4)30 minVerapamil (CYP3A4 substrate)
SolubilityPBS (pH 6.8)24 hrDMSO vehicle control

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